![molecular formula C13H11FO2 B2945566 4-(Benzyloxy)-2-fluorophenol CAS No. 84352-10-3](/img/structure/B2945566.png)
4-(Benzyloxy)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-fluorophenol, also known as 4-BFP, is a phenolic compound that has been widely studied due to its potential applications in both science and industry. It has been used in a variety of scientific research applications, including as a reagent in synthesis reactions and as a starting material for drug development. In addition, 4-BFP has been found to have biochemical and physiological effects, which can be used in lab experiments to study various biological systems.
Scientific Research Applications
Anaerobic Transformation in Environmental Processes
Research has shown that fluorophenols, including compounds similar to 4-(Benzyloxy)-2-fluorophenol, play a role in environmental processes. One study demonstrates how isomeric fluorophenols can be used to investigate the transformation of phenol to benzoate in anaerobic conditions, relevant to environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).
Fluorescent Probes for Sensing Applications
Another application is in the development of fluorescent probes for sensing pH and metal cations. The study on 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound similar in structure to 4-(Benzyloxy)-2-fluorophenol, highlights its potential as a fluorescent probe for sensing magnesium and zinc cations, and its sensitivity to pH changes (Tanaka et al., 2001).
Radiosynthesis of Medical Imaging Compounds
4-(Benzyloxy)-2-fluorophenol is also significant in the field of medical imaging. Studies demonstrate its use in the synthesis of no-carrier-added 4-[¹⁸F]fluorophenol, an intermediate compound for more complex molecules in radiopharmaceuticals (Helfer et al., 2013), (Ross, Ermert, & Coenen, 2011).
Polymer Synthesis
In polymer science, fluorinated compounds like 4-(Benzyloxy)-2-fluorophenol have been used to synthesize high-performance polymers with notable solubility and thermal properties, applicable in engineering plastics and membrane materials (Xiao et al., 2003).
Pharmaceutical Intermediate Synthesis
4-(Benzyloxy)-2-fluorophenol and related compounds are used as intermediates in the synthesis of active pharmaceutical ingredients, such as in the production of Ifenprodil and Buphenine (Yadav & Sowbna, 2012).
Biodegradation Studies
The compound's potential in environmental biodegradation has been further investigated through studies on the degradation of similar fluorophenols by bacterial strains, providing insights into microbial remediation strategies (Ferreira, Marchesi, & Janssen, 2008).
Mechanism of Action
Target of Action
4-(Benzyloxy)-2-fluorophenol, also known as Monobenzone, is a hydroquinone derivative . It primarily targets melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
Monobenzone exerts its effects by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is known that the compound interferes with the process of melanin production, leading to depigmentation . The compound’s interaction with melanocytes suggests that it may affect the tyrosinase pathway, which is crucial for melanin synthesis.
Result of Action
The primary result of 4-(Benzyloxy)-2-fluorophenol’s action is the depigmentation of the skin. By increasing the excretion of melanin from melanocytes and potentially causing their destruction, the compound can lead to a permanent loss of skin color . This effect is used medically for the treatment of conditions like vitiligo .
properties
IUPAC Name |
2-fluoro-4-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRUTERQSYYYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84352-10-3 |
Source
|
Record name | 4-(benzyloxy)-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.